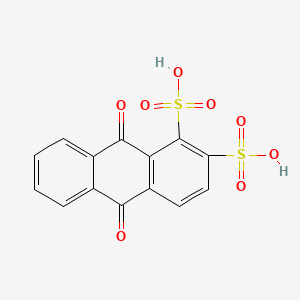
9,10-Dihydro-9,10-dioxoanthracenedisulphonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9,10-Dihydro-9,10-dioxoanthracenedisulphonic acid is an organic compound with the molecular formula C14H8O8S2. It is a derivative of anthracene, characterized by the presence of two sulfonic acid groups and two keto groups at the 9 and 10 positions of the anthracene ring. This compound is known for its unique chemical properties and has various applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Dihydro-9,10-dioxoanthracenedisulphonic acid typically involves the sulfonation of anthraquinone The reaction is carried out by treating anthraquinone with fuming sulfuric acid (oleum) at elevated temperatures
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous reactors to maintain consistent reaction conditions and optimize yield. The product is then purified through crystallization and filtration techniques to obtain the desired purity.
化学反应分析
Types of Reactions
9,10-Dihydro-9,10-dioxoanthracenedisulphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The sulfonic acid groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce hydroxyanthracene compounds.
科学研究应用
9,10-Dihydro-9,10-dioxoanthracenedisulphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various anthraquinone derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other chemical intermediates.
作用机制
The mechanism of action of 9,10-Dihydro-9,10-dioxoanthracenedisulphonic acid involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes and proteins, leading to various biochemical effects. The presence of sulfonic acid groups enhances its solubility and reactivity, making it a versatile compound for different applications.
相似化合物的比较
Similar Compounds
Anthraquinone: A parent compound with similar structural features but without sulfonic acid groups.
1-Aminoanthraquinone-2-sulfonic acid: A derivative with an amino group and a sulfonic acid group.
Sodium anthraquinone-2-sulfonate: A water-soluble derivative used in various applications.
Uniqueness
9,10-Dihydro-9,10-dioxoanthracenedisulphonic acid is unique due to the presence of both sulfonic acid and keto groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
属性
CAS 编号 |
53123-81-2 |
|---|---|
分子式 |
C14H8O8S2 |
分子量 |
368.3 g/mol |
IUPAC 名称 |
9,10-dioxoanthracene-1,2-disulfonic acid |
InChI |
InChI=1S/C14H8O8S2/c15-12-7-3-1-2-4-8(7)13(16)11-9(12)5-6-10(23(17,18)19)14(11)24(20,21)22/h1-6H,(H,17,18,19)(H,20,21,22) |
InChI 键 |
PTKWYSNDTXDBIZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)S(=O)(=O)O)S(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



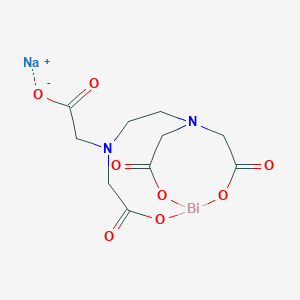
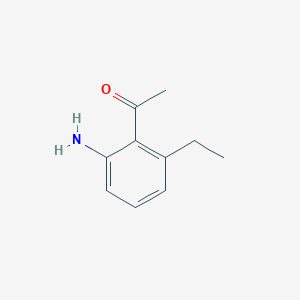
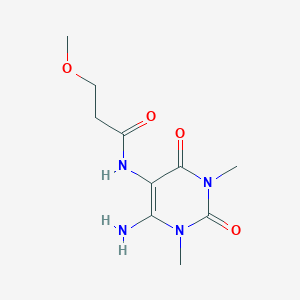

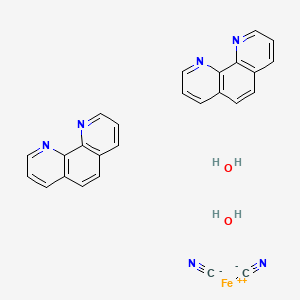
![2-(4-Bromonaphthalen-1-yl)dibenzo[b,d]furan](/img/structure/B13123762.png)
![tert-butyl (1S,4R)-5-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13123764.png)
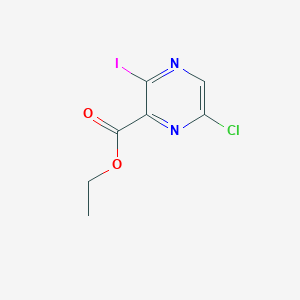

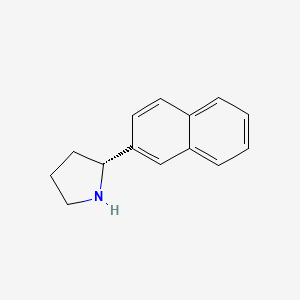
![6-Iodo-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B13123775.png)
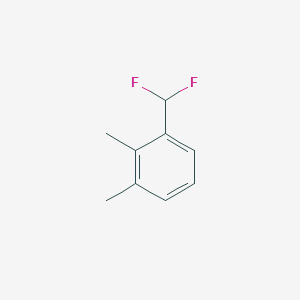
![(3R,8R,8aS)-8-Methyl-3-phenyltetrahydro-2H-oxazolo[3,2-a]pyridin-5(3H)-one](/img/structure/B13123785.png)
